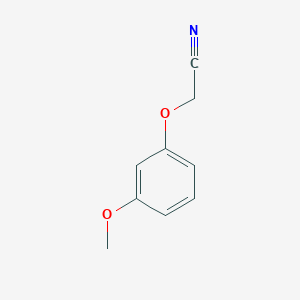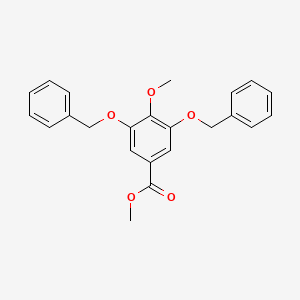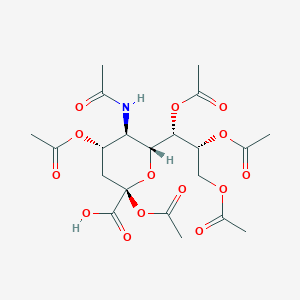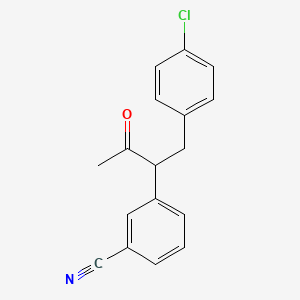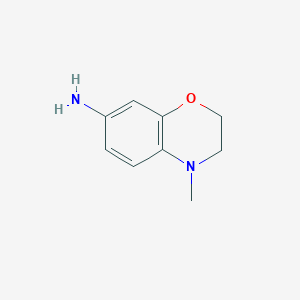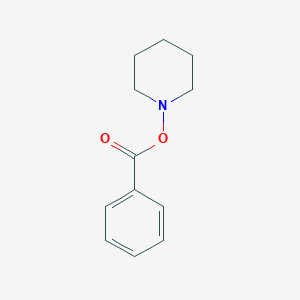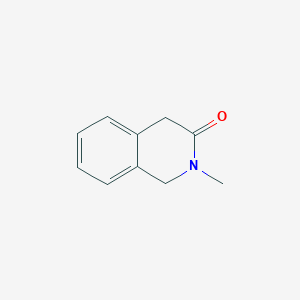
3,4-Pentadien-2-one
Overview
Description
It is characterized by the presence of a conjugated diene system and a carbonyl group, making it a versatile intermediate in organic synthesis . This compound is of interest due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Pentadien-2-one involves the reaction of triphenylphosphine with bromine in dichloromethane, followed by the addition of acetylacetone. The reaction mixture is then treated with triethylamine to yield the desired product . The detailed procedure is as follows:
- Dissolve triphenylphosphine in dichloromethane and cool the solution to -5°C.
- Add bromine dropwise while maintaining the temperature.
- After the addition, stir the mixture for 30 minutes.
- Add acetylacetone dropwise and allow the reaction to warm to room temperature.
- Stir the mixture for 17 hours.
- Filter the precipitate and wash with diethyl ether.
- Treat the filtrate with triethylamine and stir for 12 hours.
- Filter the precipitate and wash with hydrochloric acid and water.
- Dry the product and distill under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Pentadien-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
3,4-Pentadien-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Pentadien-2-one involves its interaction with molecular targets through its conjugated diene system and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution. The compound can form covalent bonds with biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
1,4-Pentadien-3-one: Similar structure but different reactivity due to the position of the double bonds.
1,3-Pentadiene: Lacks the carbonyl group, leading to different chemical properties.
2,4-Pentadien-1-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 3,4-Pentadien-2-one is unique due to its conjugated diene system combined with a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wider range of reactions compared to its analogs .
Properties
InChI |
InChI=1S/C5H6O/c1-3-4-5(2)6/h4H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHVNMXKSHNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448661 | |
| Record name | 3,4-Pentadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-53-5 | |
| Record name | 3,4-Pentadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



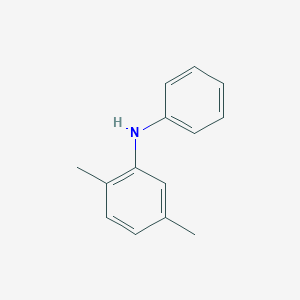
![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
